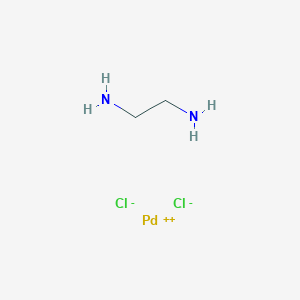
Dichloro(1,2-diaminoethane)palladium
Descripción general
Descripción
Dichloro(1,2-diaminoethane)palladium, also known as (Ethylenediamine)palladium(II) chloride, is a compound with the linear formula Pd(H2NCH2CH2NH2)Cl2 . It has a molecular weight of 237.42 .
Synthesis Analysis
The synthesis of Dichloro(1,2-diaminoethane)palladium involves the reaction of 1,2-dichloroethane with ammonia in a nucleophilic substitution process . The reaction is carried out at 6 MPa and 160°C, with 5 minutes of residence time, 60%wt of ammonia concentration, and a reactant molar ratio n(ammonia): n(1,2-dichloroethane) = 30:1 .Molecular Structure Analysis
The molecular structure of Dichloro(1,2-diaminoethane)palladium is represented by the formula Pd(H2NCH2CH2NH2)Cl2 . This indicates that the compound consists of a palladium atom bonded to two chlorine atoms and an ethylenediamine molecule.Chemical Reactions Analysis
Dichloro(1,2-diaminoethane)palladium is used as a catalyst for C-C coupling reactions like Sonogashira coupling . It also plays a role in the formation of host-guest complexes .Physical And Chemical Properties Analysis
Dichloro(1,2-diaminoethane)palladium is a solid compound . It has a molecular weight of 237.42 . The melting point is reported to be greater than 278°C .Aplicaciones Científicas De Investigación
Buchwald-Hartwig Cross Coupling Reaction
This reaction is used to form carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds. Dichloro(ethylenediamine)palladium(II) serves as a catalyst in this reaction, facilitating the coupling of aryl halides with amines .
Cross Couplings
In general, cross-coupling reactions are widely used in the synthesis of biaryls, which are important structural units in many pharmaceuticals and natural products. Dichloro(ethylenediamine)palladium(II) is often used as a catalyst in these reactions .
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction. Dichloro(ethylenediamine)palladium(II) can be used as a catalyst in this reaction, which is widely used in the synthesis of styrenes .
Hiyama Coupling
Hiyama coupling is a cross-coupling reaction used to form carbon-carbon bonds. Dichloro(ethylenediamine)palladium(II) can serve as a catalyst in this reaction, facilitating the coupling of aryl or vinyl silanes with aryl or vinyl halides .
Negishi Coupling
Negishi coupling is another important cross-coupling reaction used to form carbon-carbon bonds. Dichloro(ethylenediamine)palladium(II) can be used as a catalyst in this reaction, which involves the coupling of organozinc compounds with aryl or vinyl halides .
Sonogashira Coupling
Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. Dichloro(ethylenediamine)palladium(II) can serve as a catalyst in this reaction .
Stille Coupling
Stille coupling is a cross-coupling reaction used to form carbon-carbon bonds. Dichloro(ethylenediamine)palladium(II) can be used as a catalyst in this reaction, which involves the coupling of organotin compounds with aryl or vinyl halides .
Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling is a cross-coupling reaction used to form carbon-carbon bonds. Dichloro(ethylenediamine)palladium(II) can serve as a catalyst in this reaction, facilitating the coupling of boronic acids with aryl or vinyl halides .
Mecanismo De Acción
Target of Action
Dichloro(1,2-diaminoethane)palladium(II), also known as (Ethylenediamine)palladium(II) chloride, is a palladium complex that is commonly used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.
Mode of Action
The compound acts as a catalyst in several types of reactions, including cross-coupling reactions . It interacts with its targets by coordinating to the reactant molecules and lowering the activation energy of the reaction. This results in an increased rate of reaction and improved yield of the product .
Biochemical Pathways
While the exact biochemical pathways affected by Dichloro(1,2-diaminoethane)palladium(II) can vary depending on the specific reaction, it is generally involved in reactions such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Safety and Hazards
Propiedades
IUPAC Name |
dichloropalladium;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pd/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKJANQVKIYPJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1,2-diaminoethane)palladium | |
CAS RN |
15020-99-2 | |
| Record name | (Ethylenediamine)palladium(II) Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)










